molecular formula C9H6ClNO3 B1581354 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 40707-01-5

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1581354
CAS No.: 40707-01-5
M. Wt: 211.6 g/mol
InChI Key: BTNWNXWHFWYONH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic organic compound characterized by its chloro and methyl groups attached to a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxazine ring, followed by cyclization and oxidation to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and pathways. Its structural similarity to natural substrates allows it to be used in biochemical assays.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Similar structure with a different position of the chlorine atom.

  • 1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the chlorine atom, resulting in different reactivity and properties.

Uniqueness: . Its unique structure allows for selective reactions and interactions, making it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

5-chloro-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWNXWHFWYONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343028
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40707-01-5
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (10 g, 50.61 mmol, 1.00 equiv) was dissolved in N,N-dimethylformamide (100 ml) at about 5° C. Sodium hydride (2.8 g, 121.5 mmol, 2.4 equiv) and methyl iodide (5.7 ml, 2 equiv) were then added, and the resulting mixture was stirred at ambient temperature for about 16 hours. The mixture was purged with nitrogen for about 1 hour to give the title product as a yellow solid, which was used directly in the next step without any purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (16.8 g.) was added gradually to a suspension of the known compound 1,2-dihydro-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine (11.7 g.) in dry dimethyl sulphoxide (110 ml.) and the mixture stirred at room temperature for 20 minutes Dimethyl sulphate (7 ml.) was added dropwise with vigorous stirring at 30°-35° for 12 minutes and the mixture allowed to settle. The supernatant liquid was decanted into an ice/dilute hydrochloric acid mixture (600 ml.; 0.05 M.HCl). The resulting precipitate was collected, washed with water and dried in vacuo to give 1,2-dihydro-1-methyl-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine m.p. 199°-201° (dec.).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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